Lipophilicity Advantage of 4-Chloro Substitution: XLogP3 Head-to-Head Comparison
The introduction of a chlorine atom at the C4 position of the pyrazole ring substantially increases the compound's lipophilicity. The target compound 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole exhibits an XLogP3 of 2.4 . By comparison, its closest dechlorinated analog, 1-(difluoromethyl)-3-iodo-1H-pyrazole, has an XLogP3 of only 1.8 . This represents a +0.6 logP unit increase attributable solely to the C4–Cl substituent, translating to an approximately 4-fold increase in partition coefficient favoring the target compound for membrane permeation applications. The difference is even more pronounced relative to the unsubstituted parent 3-iodo-1H-pyrazole (XLogP3 = 0.9 [1]) and the non-iodinated analog 1-(difluoromethyl)-1H-pyrazole (XLogP3 = 1.1 [2]).
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-(Difluoromethyl)-3-iodo-1H-pyrazole: XLogP3 = 1.8; 3-Iodo-1H-pyrazole: XLogP3 = 0.9; 1-(Difluoromethyl)-1H-pyrazole: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. dechlorinated analog); ΔXLogP3 = +1.5 (vs. 3-iodo-1H-pyrazole); ΔXLogP3 = +1.3 (vs. 1-(difluoromethyl)-1H-pyrazole) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem/PubChem release 2025.04.14) and vendor-reported data |
Why This Matters
Higher lipophilicity can directly improve passive membrane permeability and oral bioavailability potential, making this compound a more attractive starting point for drug discovery programs targeting intracellular targets compared to its less lipophilic analogs.
- [1] PubChem. 3-Iodo-1H-pyrazole (CID 2734333). XLogP3-AA = 0.9. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734333 (accessed 2025-04-26). View Source
- [2] PubChem. 1-(Difluoromethyl)-1H-pyrazole (CID 5253348). XLogP3-AA = 1.1. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5253348 (accessed 2025-04-26). View Source
